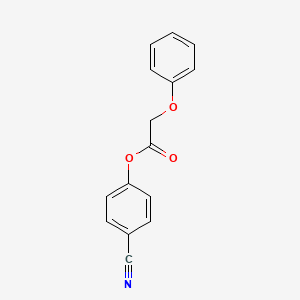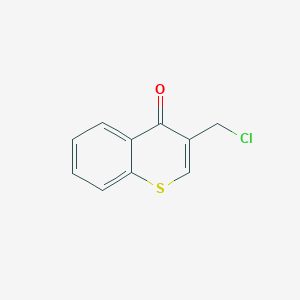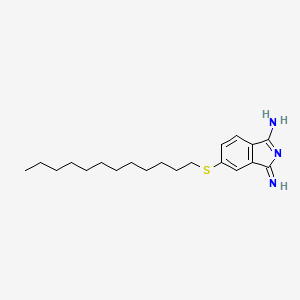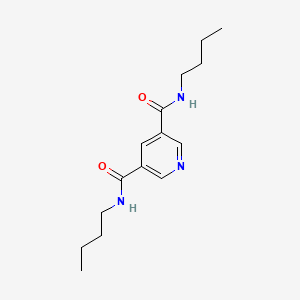
N~3~,N~5~-Dibutylpyridine-3,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~,N~5~-Dibutylpyridine-3,5-dicarboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of two butyl groups attached to the nitrogen atoms at the 3 and 5 positions of the pyridine ring, along with two carboxamide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N3,N~5~-Dibutylpyridine-3,5-dicarboxamide typically involves the reaction of 3,5-bis(chlorocarbonyl)pyridine with the corresponding amines. The reaction is carried out in dichloromethane at 0°C, followed by stirring at room temperature for 0.5 hours. The reaction mixture is then quenched with ammonium chloride, extracted with dichloromethane, and dried over anhydrous sodium sulfate. The residues are recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods: Industrial production methods for N3,N~5~-Dibutylpyridine-3,5-dicarboxamide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N3,N~5~-Dibutylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the butyl or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N~3~,N~5~-Dibutylpyridine-3,5-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of N3,N~5~-Dibutylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. These complexes can participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
- N~3~,N~5~-Dimethylpyridine-3,5-dicarboxamide
- N~3~,N~5~-Diethylpyridine-3,5-dicarboxamide
- N~3~,N~5~-Dipropylpyridine-3,5-dicarboxamide
Comparison: N3,N~5~-Dibutylpyridine-3,5-dicarboxamide is unique due to the presence of butyl groups, which impart distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
180779-40-2 |
|---|---|
Formule moléculaire |
C15H23N3O2 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
3-N,5-N-dibutylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C15H23N3O2/c1-3-5-7-17-14(19)12-9-13(11-16-10-12)15(20)18-8-6-4-2/h9-11H,3-8H2,1-2H3,(H,17,19)(H,18,20) |
Clé InChI |
YRCMHBYSULSHMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC(=CN=C1)C(=O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



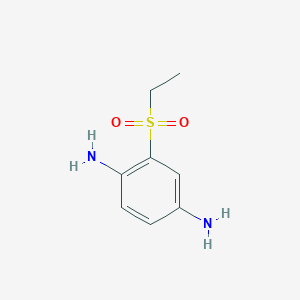
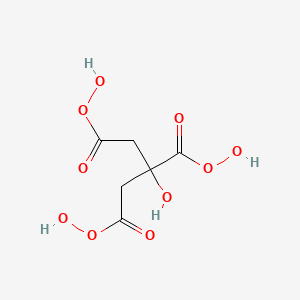
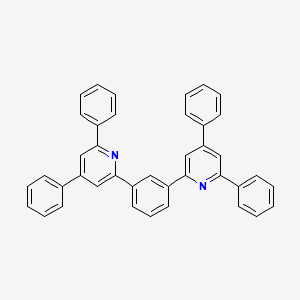
![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
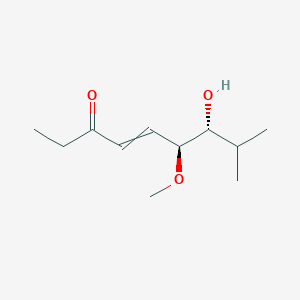

![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)


